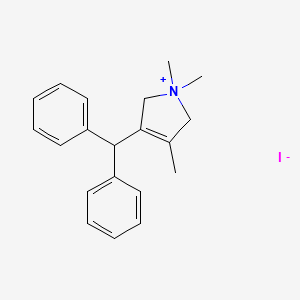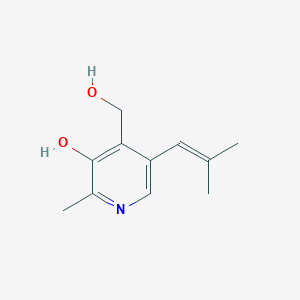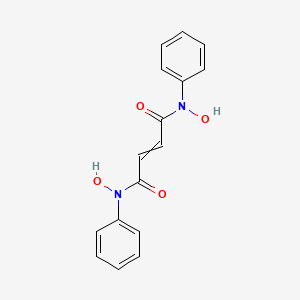
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide: is a chemical compound known for its unique structure and properties It is a derivative of 1,4-benzenediamine, featuring hydroxyl and phenyl groups attached to a but-2-enediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide typically involves the reaction of 1,4-benzenediamine with appropriate reagents to introduce the hydroxyl and phenyl groups. One common method involves the use of phenyl isocyanate and hydroxylamine under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like bromine (Br~2~) or nitric acid (HNO~3~) can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into biochemical pathways and mechanisms .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or activators of specific biological targets .
Industry: In the industrial sector, N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide is used in the production of polymers and materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which N1,N~4~-Dihydroxy-N~1~,N~4~-diphenylbut-2-enediamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biochemical outcomes. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
N~1~,N~4~-Diphenylterephthalamide: Similar in structure but lacks hydroxyl groups, leading to different reactivity and applications.
1,4-Benzenediamine, N,N’-diphenyl-: Another related compound with different substituents, affecting its chemical behavior and uses.
Uniqueness: Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound for research and industrial purposes .
Properties
CAS No. |
61494-24-4 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
N,N'-dihydroxy-N,N'-diphenylbut-2-enediamide |
InChI |
InChI=1S/C16H14N2O4/c19-15(17(21)13-7-3-1-4-8-13)11-12-16(20)18(22)14-9-5-2-6-10-14/h1-12,21-22H |
InChI Key |
LDFLPEANDZMZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)C=CC(=O)N(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


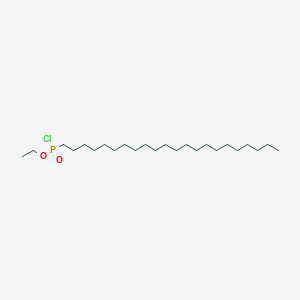
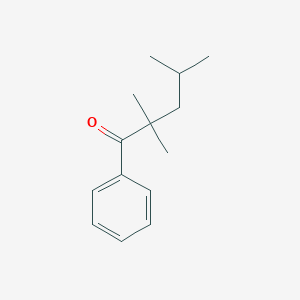
![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)

![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline](/img/structure/B14583217.png)
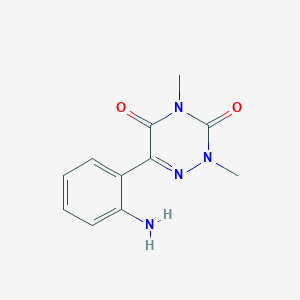
![N-{1-[2-(7-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}urea](/img/structure/B14583235.png)
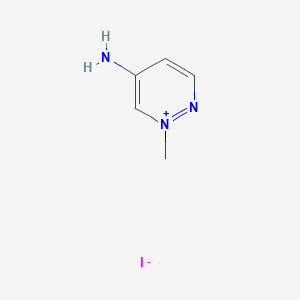
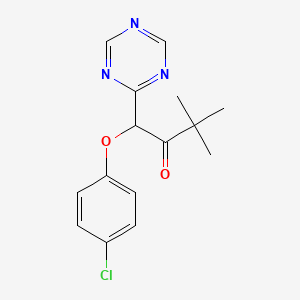
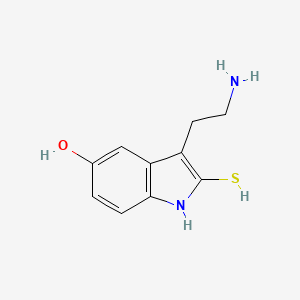
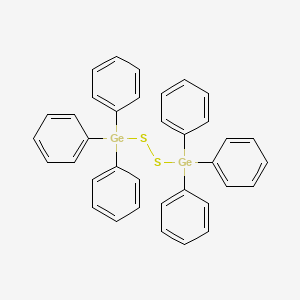
![1,1'-{[4-(Phenylethynyl)phenyl]methylene}dipiperidine](/img/structure/B14583252.png)
